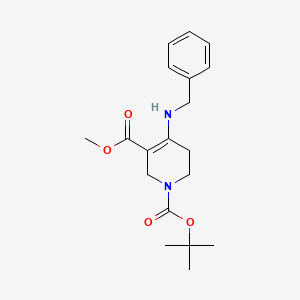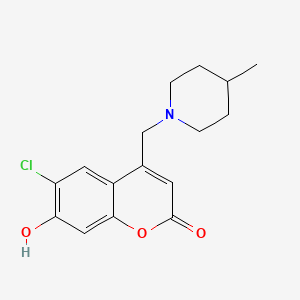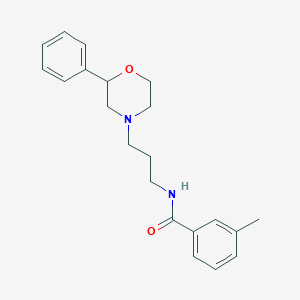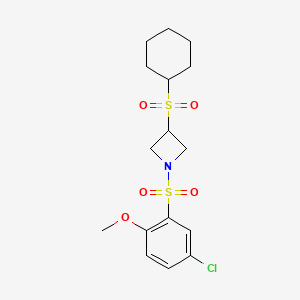
1-O-tert-butyl 5-O-methyl 4-(benzylamino)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate
説明
The compound "1-O-tert-butyl 5-O-methyl 4-(benzylamino)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of the compound . For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization step, which could be a part of a synthetic route for similar compounds . Additionally, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate as an intermediate for anticancer drugs suggests the importance of tert-butyl dihydropyridine derivatives in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with key intermediates. For example, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate uses iodolactamization as a crucial step . Similarly, the synthesis of 1,3-dihydro-1-methyl-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one involves ortho-directed lithiation and subsequent reactions . These methods could potentially be adapted for the synthesis of the compound , considering the tert-butyl and dihydropyridine motifs present in the structure.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the crystal structure of dimethyl 2-(tert-butylamino)-5-benzoyl-6-phenyl-4H-pyran-3,4-dicarboxylate provides insights into the stability and intramolecular hydrogen bonding of the molecule . Such structural analyses are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their synthesis and characterization. For example, the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves the formation of Schiff base compounds, indicating the reactivity of amino groups with aldehydes . This type of reactivity could be relevant for the compound if it contains similar functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their synthesis, characterization, and structural analysis. For example, the tert-butyl group is known to impart steric bulk, which can influence the stability and reactivity of the molecule . The presence of dihydropyridine rings in some of the compounds suggests potential biological activity, as this motif is common in various pharmacologically active molecules .
科学的研究の応用
Metabolic Pathway Characterization
- Metabolism in Human Liver Microsomes: The compound has been studied for its metabolism in human liver microsomes, particularly in relation to the metabolism by cytochrome P450 isoforms. The focus was on the oxidation of various moieties and N-dealkylation processes (Prakash et al., 2008).
Synthesis and Structure-Activity Relationships
- Synthesis of Related Compounds: The compound's synthesis and structure-activity relationships, especially in antibacterial agents, have been explored. This includes investigations into substituents like the tert-butyl moiety and its impact on in vitro and in vivo activities (Bouzard et al., 1992).
- Green Chemistry Applications: The compound is used in green and efficient catalytic systems for oxidation reactions under solvent-free conditions, demonstrating its utility in environmentally friendly chemical processes (Zhang et al., 2009).
特性
IUPAC Name |
1-O-tert-butyl 5-O-methyl 4-(benzylamino)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-11-10-16(15(13-21)17(22)24-4)20-12-14-8-6-5-7-9-14/h5-9,20H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEWHXQWPVWILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)OC)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)
![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)

![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2546750.png)
![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2546751.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide](/img/structure/B2546752.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)
![[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2546754.png)